molecular formula C23H30N2O4S B2547570 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide CAS No. 1448121-83-2

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Cat. No.: B2547570
CAS No.: 1448121-83-2
M. Wt: 430.56
InChI Key: PFTZMNRMVAOVEE-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by two distinct substituents:

  • A 4-(isopropylsulfonyl)phenyl group attached to the carbonyl carbon of the acetamide.
  • A 4-(4-methoxypiperidin-1-yl)phenyl group linked to the acetamide’s nitrogen atom.

The isopropylsulfonyl moiety may enhance solubility and target binding, while the 4-methoxypiperidine group could influence metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-17(2)30(27,28)22-10-4-18(5-11-22)16-23(26)24-19-6-8-20(9-7-19)25-14-12-21(29-3)13-15-25/h4-11,17,21H,12-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTZMNRMVAOVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the isopropylsulfonylphenyl intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.

    Coupling with piperidine derivative: The intermediate is then reacted with a piperidine derivative, such as 4-methoxypiperidine, under suitable conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • Isopropylsulfonyl (Target Compound): Likely improves lipophilicity and membrane permeability compared to morpholinosulfonyl or tosyl groups .
  • Morpholinosulfonyl (5i): The morpholine ring’s oxygen may enhance water solubility, favoring antiviral applications .

Heterocyclic Modifications

  • 4-Methoxypiperidin-1-yl (Target Compound): The methoxy group may reduce metabolic oxidation compared to 4-methylpiperidinyl () or piperazinyl () groups, prolonging half-life .
  • Piperazinyl (Compound 35): Basic nitrogen in piperazine could enhance binding to acidic targets (e.g., ion channels) .

Aromatic Substituents

  • 4-Methoxyphenyl (Target Compound): Methoxy groups typically increase electron density, influencing π-π stacking interactions in biological targets.
  • 4-Fluorophenyl (): Fluorine’s electronegativity may improve metabolic stability and bioavailability .

Physicochemical Properties

  • Melting Points: Analogs like 5i–5o () exhibit melting points ranging from 120–250°C, suggesting the target compound may share similar thermal stability .
  • Solubility: Sulfonyl and heterocyclic groups in analogs (e.g., 5i, 35) indicate moderate water solubility, likely enhanced by polar substituents like morpholine or piperazine .

Pharmacological Insights

  • Analgesic Activity: Compound 35’s efficacy (comparable to paracetamol) suggests sulfonyl-acetamide derivatives may target COX enzymes or opioid receptors .
  • Antiviral Potential: Morpholinosulfonyl derivatives (5i–5o) were evaluated against COVID-19, though mechanistic details remain unclear .
  • Anti-inflammatory Effects: Piperazinyl and piperidinyl sulfonamides () show promise in inflammatory pain models, possibly via TRPV1 or NF-κB modulation .

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